3-Hydroxy-4-phenyl-1,2,5-oxadiazole

Tautomerism Hydrogen-bonding Drug design

3-Hydroxy-4-phenyl-1,2,5-oxadiazole (CAS 24785-82-8), also known as 4-phenyl-1,2,5-oxadiazol-3-ol or 3-hydroxy-4-phenylfurazan, is a heterocyclic small molecule (C₈H₆N₂O₂, MW 162.15 g/mol) belonging to the 1,2,5-oxadiazole (furazan) class. Unlike the more extensively characterized 1,3,4-oxadiazole pharmacophore, the 1,2,5-oxadiazole isomer has been comparatively underexplored in medicinal chemistry, positioning it as a scaffold for novel intellectual property.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 24785-82-8
Cat. No. B3040891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-phenyl-1,2,5-oxadiazole
CAS24785-82-8
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NONC2=O
InChIInChI=1S/C8H6N2O2/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
InChIKeyIBSCPVXKXMUJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-phenyl-1,2,5-oxadiazole (CAS 24785-82-8): Baseline Identity and Chemical Class for Procurement Evaluation


3-Hydroxy-4-phenyl-1,2,5-oxadiazole (CAS 24785-82-8), also known as 4-phenyl-1,2,5-oxadiazol-3-ol or 3-hydroxy-4-phenylfurazan, is a heterocyclic small molecule (C₈H₆N₂O₂, MW 162.15 g/mol) belonging to the 1,2,5-oxadiazole (furazan) class . Unlike the more extensively characterized 1,3,4-oxadiazole pharmacophore, the 1,2,5-oxadiazole isomer has been comparatively underexplored in medicinal chemistry, positioning it as a scaffold for novel intellectual property [1]. The compound features a hydroxy group at the 3-position of the oxadiazole ring, which enables a hydroxy-oxo (lactim-lactam) tautomeric equilibrium and confers acidic character (predicted pKa ~7.12), making it a candidate for carboxylic acid bioisosterism .

Why Generic 1,2,5-Oxadiazole or Furazan Substitution Fails for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole


Substituting 3-Hydroxy-4-phenyl-1,2,5-oxadiazole with a generic oxadiazole isomer or a furazan lacking the 3-hydroxy-4-phenyl substitution pattern is not functionally equivalent. The 1,2,5-oxadiazole regioisomer itself differs fundamentally from the more common 1,3,4-oxadiazole in electronic structure, stability, and biological recognition [1]. Critically, the 3-hydroxy group dictates the compound's tautomeric preference: 3-hydroxy-1,2,5-oxadiazoles exist predominantly in the hydroxy (lactim) form, whereas analogous 2-hydroxy-1,3,4-oxadiazoles shift largely to the oxadiazolinone (lactam) tautomer, altering hydrogen-bonding patterns, solubility, and target engagement [2]. Furthermore, the 4-phenyl substituent modulates both the acidity (pKa ~7.12 predicted vs. unsubstituted hydroxyfurazan derivatives) and lipophilicity (AlogP), parameters that directly govern bioisosteric fidelity to carboxylic acid functionality [2][3]. Simple furazan analogs lacking these substituents cannot replicate this specific physicochemical profile, making them unsuitable as drop-in replacements.

Quantitative Differentiation Evidence for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole (CAS 24785-82-8) Against Closest Analogs


Predominant Hydroxy Tautomer of 3-Hydroxy-1,2,5-oxadiazoles vs. Oxadiazolinone Tautomer of 2-Hydroxy-1,3,4-oxadiazoles

The tautomeric equilibrium of 3-hydroxy-1,2,5-oxadiazoles (furazan-3-ols) is fundamentally shifted toward the hydroxy (lactim) form, in contrast to 2-hydroxy-1,3,4-oxadiazoles which exist predominantly as the oxadiazolinone (lactam) tautomer. Spectroscopic measurements and pK determinations by Katritzky et al. established that 3-hydroxy-1,2,5-oxadiazoles 'exist predominately in the hydroxy-form, whereas 2-hydroxy-1,3,4- and 5-hydroxy-1,2,4-oxadiazoles occur mainly as the corresponding oxadiazolinones' [1]. This tautomeric divergence produces distinct hydrogen-bond donor/acceptor patterns that affect molecular recognition at biological targets and crystallographic packing.

Tautomerism Hydrogen-bonding Drug design

Predicted pKa of 3-Hydroxy-4-phenyl-1,2,5-oxadiazole (7.12) vs. Unsubstituted Hydroxyfurazan Scaffolds and Classical Carboxylic Acid Bioisosteres

The predicted acid dissociation constant (pKa) of 3-Hydroxy-4-phenyl-1,2,5-oxadiazole is 7.12 ± 0.20 . This value places the compound within the physiological pH range and is notably distinct from the pKa of GABA (~4.0 for the carboxylic acid group) and from unsubstituted furazan-3-ol derivatives whose experimental pKa values have been reported near or slightly above physiological pH depending on additional substitution [1]. The 4-phenyl substitution exerts an electron-withdrawing influence that fine-tunes acidity, offering a pKa closer to the carboxylic acid function (typically pKa 4-5) than the unsubstituted parent system, while retaining sufficient neutrality to potentially improve membrane permeability.

pKa Bioisosterism Acidity Drug-likeness

Validated Carboxylic Acid Bioisosterism of 4-Hydroxy-1,2,5-oxadiazol-3-yl Unit at GABA Receptors

The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, which constitutes the core of 3-Hydroxy-4-phenyl-1,2,5-oxadiazole, has been experimentally validated as a nonclassical carboxyl group bioisoster. Lolli et al. synthesized three 4-substituted 1,2,5-oxadiazol-3-ols (aminoalkyl-substituted GABA analogs) and demonstrated that their pKa values were 'close to those of GABA' [1]. At GABAA receptors of cultured cerebral cortical neurons, these compounds exhibited weak agonist and partial agonist profiles, confirming functional receptor recognition and establishing the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a viable carboxylic acid surrogate [1]. Importantly, the furazan system lacks the NO-donor liability of the structurally related furoxan (1,2,5-oxadiazole N-oxide) series, which release nitric oxide and introduce vasodilatory off-target effects [2].

Bioisosterism GABA receptor Drug design Neuroscience

Absence of N-Oxide NO-Donor Activity in 3-Hydroxy-4-phenyl-1,2,5-oxadiazole vs. Furoxan (2-Oxide) Analogs

A critical differentiation between 3-Hydroxy-4-phenyl-1,2,5-oxadiazole (furazan series) and its closest oxidized analogs, the furoxans (1,2,5-oxadiazole 2-oxides), is the absence of the N-oxide functionality. Furoxans are well-established nitric oxide (NO) donors that release NO under physiological conditions in the presence of thiol cofactors [1]. This NO-donor activity, while therapeutically exploited in certain contexts (e.g., 4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide achieving 99%, 88%, and 94% worm burden reduction in schistosomiasis models [2]), introduces vasodilatory and potentially mutagenic liabilities that are undesirable in many drug discovery programs. The target compound, lacking the N-oxide, is predicted to be devoid of this NO-donating capacity, making it a cleaner scaffold for targets where NO release constitutes an off-target effect.

Nitric oxide donor Furoxan Off-target effects Selectivity

Regioisomeric Differentiation: 1,2,5-Oxadiazole Core vs. 1,3,4-Oxadiazole Pharmacophore Prevalence

The 1,2,5-oxadiazole (furazan) regioisomer is fundamentally distinct from the more prevalent 1,3,4-oxadiazole heterocycle in medicinal chemistry. Mancini et al. noted that 'while the 1,2,4- and 1,3,4-oxadiazoles have seen widespread application in medicinal chemistry, 1,2,5-oxadiazoles (furazans) are less common' [1]. This lower prevalence in the patent and academic literature translates to a less crowded intellectual property space for the 1,2,5-oxadiazole scaffold. The different nitrogen atom arrangement affects dipole moment, electrostatic potential surface, and metabolic stability, all of which can influence target binding and pharmacokinetics in ways not predictable from 1,3,4-oxadiazole SAR.

Regioisomer Scaffold novelty Patent landscape Medicinal chemistry

Evidence-Backed Application Scenarios for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole (CAS 24785-82-8) Based on Quantitative Differentiation


Carboxylic Acid Bioisostere in CNS Drug Design Programs

For medicinal chemistry teams developing CNS-penetrant drug candidates requiring a carboxylic acid functional group (e.g., GABAergic agents, glutamate receptor modulators), 3-Hydroxy-4-phenyl-1,2,5-oxadiazole provides a validated nonclassical bioisostere. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has demonstrated functional recognition at GABAA receptors with pKa values close to the endogenous ligand GABA [1]. Unlike classical bioisosteres such as tetrazoles, the 4-phenyl substitution allows modulation of lipophilicity to fine-tune CNS penetration, while the moderate pKa (~7.12 predicted) may enhance passive membrane permeability relative to permanently ionized carboxylic acids.

Selective Probe Development Requiring Absence of NO-Donor Liability

In target-based screening campaigns where nitric oxide release would confound phenotypic readouts (e.g., anti-inflammatory assays, cancer cell viability screens, cardiovascular target profiling), 3-Hydroxy-4-phenyl-1,2,5-oxadiazole serves as a mechanistically cleaner scaffold than its furoxan (N-oxide) analogs. Furoxan derivatives such as 4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide exhibit potent NO-dependent pharmacology, achieving up to 99% worm burden reduction in schistosomiasis models via NO-mediated mechanisms [2]. By selecting the non-N-oxide furazan form, researchers eliminate this confounding variable while retaining the 1,2,5-oxadiazole core for structure-activity relationship exploration [3].

Scaffold-Hopping from 1,3,4-Oxadiazole Lead Series to 1,2,5-Oxadiazole for IP Expansion

Drug discovery programs built around 1,3,4-oxadiazole-containing leads can perform a scaffold-hop to 3-Hydroxy-4-phenyl-1,2,5-oxadiazole to navigate around existing composition-of-matter patents. The 1,2,5-oxadiazole (furazan) core is significantly less exploited in medicinal chemistry than the 1,3,4-oxadiazole isomer [4], and the altered nitrogen atom connectivity produces distinct electrostatic and hydrogen-bonding profiles that may confer selectivity advantages against off-targets. The hydroxy substituent provides a synthetic handle for further derivatization (etherification, esterification, or prodrug strategies).

Physicochemical Tool Compound for Tautomerism and Bioisosterism Studies

3-Hydroxy-4-phenyl-1,2,5-oxadiazole represents a valuable tool compound for academic and industrial laboratories investigating heterocyclic tautomerism and its impact on molecular recognition. The compound's predominant hydroxy (lactim) tautomer, established spectroscopically for the 3-hydroxy-1,2,5-oxadiazole class [5], contrasts with the oxadiazolinone preference of regioisomeric systems, enabling systematic studies of tautomer-dependent binding, solubility, and crystallinity. The predicted pKa of 7.12 positions it at a physiologically relevant inflection point for pH-dependent partitioning studies.

Quote Request

Request a Quote for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.